Detiviciclovir

Beschreibung

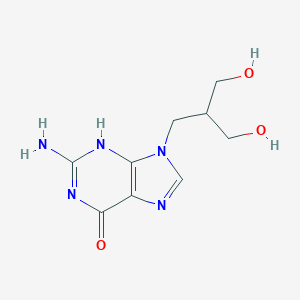

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

103024-93-7 |

|---|---|

Molekularformel |

C9H13N5O3 |

Molekulargewicht |

239.23 g/mol |

IUPAC-Name |

2-amino-9-[3-hydroxy-2-(hydroxymethyl)propyl]-1H-purin-6-one |

InChI |

InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)1-5(2-15)3-16/h4-5,15-16H,1-3H2,(H3,10,12,13,17) |

InChI-Schlüssel |

ANFNNSIOGODJDN-UHFFFAOYSA-N |

Isomerische SMILES |

C1=NC2=C(N1CC(CO)CO)NC(=NC2=O)N |

Kanonische SMILES |

C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N |

Synonyme |

TIVICICLOVIR |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Genesis of a Herpes Simplex Virus Inhibitor: A Technical Overview of Penciclovir's Discovery and Synthesis

Introduction

In the landscape of antiviral therapeutics, the development of nucleoside analogues remains a cornerstone of medicinal chemistry. This technical guide delves into the discovery and synthetic pathways of Penciclovir, a potent and selective inhibitor of herpesviruses. Due to the limited publicly available information on Detiviciclovir (CAS 220984-26-9), this document will focus on the closely related and extensively documented antiviral agent, Penciclovir (CAS 39809-25-1). The principles and methodologies detailed herein are representative of the rigorous scientific endeavor required for the discovery and development of this class of antiviral drugs. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth experimental details, quantitative data, and pathway visualizations.

Discovery and Development of Penciclovir

The journey to discover Penciclovir was rooted in the success of Acyclovir, the first highly selective anti-herpesvirus agent.[1] Scientists sought to develop new nucleoside analogues with improved pharmacokinetic and pharmacodynamic properties.[2] Penciclovir, chemically known as 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine, emerged from these efforts as a synthetic acyclic guanine (B1146940) nucleoside analogue with potent activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV).[1][3]

A significant milestone in its development was the creation of its oral prodrug, Famciclovir.[4] Penciclovir itself has poor oral bioavailability, limiting its systemic use.[1][4] Famciclovir is efficiently absorbed and rapidly metabolized in the body to Penciclovir, achieving therapeutic concentrations for treating systemic herpesvirus infections.[5] Penciclovir was approved for medical use in 1996 and is available as a topical cream under brand names like Denavir.[6][7][8]

Mechanism of Action: A Targeted Approach

Penciclovir's efficacy lies in its selective inhibition of viral DNA synthesis.[6] The drug is initially inactive and requires a multi-step activation process that occurs preferentially within virus-infected cells.[3][6]

-

Viral Thymidine (B127349) Kinase Phosphorylation: In a cell infected with a herpesvirus, the viral thymidine kinase (TK) recognizes Penciclovir and catalyzes its conversion to Penciclovir monophosphate. This is the rate-limiting step and a key determinant of the drug's selectivity, as cellular kinases are much less efficient at phosphorylating Penciclovir.[6][8]

-

Cellular Kinase Conversion: Host cell kinases then further phosphorylate Penciclovir monophosphate to its active triphosphate form, Penciclovir triphosphate.[6][8]

-

Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[8] Its incorporation into the growing viral DNA chain leads to the termination of DNA synthesis, thus halting viral replication.[9]

A key advantage of Penciclovir is the long intracellular half-life of its active triphosphate form, which can persist for over 10 hours in infected cells, leading to a sustained antiviral effect.[1]

Figure 1: Penciclovir's mechanism of action pathway.

Synthesis Pathway of Penciclovir

The synthesis of Penciclovir has been approached through various routes, often starting from 2-amino-6-chloropurine (B14584). A significant challenge in the synthesis is achieving regioselective alkylation at the N-9 position of the purine (B94841) ring over the N-7 position.[3] Below is a generalized workflow based on common synthetic strategies.

Figure 2: Generalized synthesis workflow for Penciclovir.

Experimental Protocols

Synthesis of 9-[4-Hydroxy-3-(hydroxymethyl)butyl]guanine (Penciclovir)

Method A: Alkylation and Hydrolysis

This method involves the alkylation of a protected guanine precursor followed by deprotection and hydrolysis.

-

Step 1: Synthesis of 4-(2-amino-6-chloropurin-9-yl)-2-benzyloxymethylbutyl benzyl (B1604629) ether

-

A mixture of 2-amino-6-chloropurine (1.275 g, 7.5 mmol) and potassium carbonate (0.69 g, 5 mmol) in dry dimethylformamide (30 ml) is sonicated for 15 minutes.

-

Benzyl 2-benzyloxymethyl-4-bromobutyl ether (1.82 g, 5 mmol) is added, and the mixture is sonicated for 4 hours and then stirred overnight.

-

The solvent is evaporated in vacuo, and the residue is extracted with chloroform (B151607) (3 x 50 ml).

-

The combined chloroform extracts are evaporated to dryness.

-

The crude product is purified by silica (B1680970) gel chromatography (chloroform:methanol 20:1) to yield the desired N-9 alkylated product.

-

-

Step 2: Hydrolysis and Hydrogenation to Penciclovir

-

A solution of the product from Step 1 (0.904 g, 2 mmol) in 25 ml of 80% aqueous formic acid is heated at 100°C for 1 hour.

-

Palladium catalyst (10% on carbon, 0.40 g) is added, and the mixture is hydrogenated at room temperature and atmospheric pressure with efficient stirring for 45 minutes.

-

The mixture is evaporated to dryness in vacuo.

-

The residue is heated to boiling with 50 ml of water, and 1 ml of concentrated aqueous ammonia (B1221849) is added.

-

The solution is boiled gently and then evaporated to dryness.

-

The final product, 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine, is recrystallized from water.

-

In Vitro Antiviral Activity Assay: Plaque Reduction Assay

This assay is a standard method to determine the antiviral efficacy of a compound against cytopathic viruses like HSV.

-

Cell Culture: Confluent monolayers of a susceptible cell line (e.g., Vero or human foreskin fibroblasts) are prepared in 6-well plates.

-

Virus Infection: The cell culture medium is removed, and the cells are infected with a known titer of HSV-1 or HSV-2 for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., MEM with 2% fetal bovine serum and 0.5% methylcellulose) containing serial dilutions of Penciclovir. A virus control (no compound) and a cell control (no virus, no compound) are included.

-

Incubation: The plates are incubated at 37°C in a CO2 incubator for 2-3 days until viral plaques (zones of cell death) are visible in the virus control wells.

-

Plaque Visualization and Counting: The overlay medium is removed, and the cell monolayers are fixed and stained (e.g., with crystal violet). The number of plaques in each well is counted.

-

Data Analysis: The concentration of Penciclovir that reduces the number of plaques by 50% compared to the virus control is calculated and expressed as the EC50 (50% effective concentration).

Quantitative Data

The antiviral activity of Penciclovir has been extensively quantified against various herpesviruses. The following table summarizes representative in vitro efficacy data.

| Virus | Cell Line | Assay Method | EC50 (µM) | Reference |

| HSV-1 | Human Foreskin Fibroblasts | Plaque Reduction | 2 (range 1.2 to 2.4) | [8] |

| HSV-2 | Human Foreskin Fibroblasts | Plaque Reduction | 2.6 (range 1.6 to 11) | [8] |

| VZV | MRC-5 | Plaque Reduction | 3.1 µg/ml | [9] |

| HSV-1 | Vero | Plaque Reduction | 0.4 µg/ml | [9] |

| HSV-2 | Vero | Plaque Reduction | 1.5 µg/ml | [9] |

Note: EC50 values can vary depending on the viral strain, cell line, and specific assay conditions used.

Conclusion

The discovery and development of Penciclovir represent a successful example of rational drug design in the field of antiviral chemotherapy. Its targeted mechanism of action, which relies on activation by a viral-specific enzyme, ensures high selectivity and a favorable safety profile. The synthesis of Penciclovir, while presenting challenges in regioselectivity, has been optimized to provide efficient access to this important therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for understanding the scientific foundation of Penciclovir and for guiding future research in the development of novel antiviral drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Penciclovir - Wikipedia [en.wikipedia.org]

- 7. mdwiki.org [mdwiki.org]

- 8. drugs.com [drugs.com]

- 9. Penciclovir | CAS:39809-25-1 | HSV-1 DNA synthesis inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

Detiviciclovir: An In-Depth Technical Review of Its In Vitro Antiviral Profile

An Overview for Researchers, Scientists, and Drug Development Professionals

Detiviciclovir, also known as AM365, is classified as a nucleoside analogue and has been noted in scientific literature as an antiviral agent. However, a comprehensive review of publicly available data reveals a significant lack of detailed information regarding its specific in vitro antiviral spectrum, potency, and cytotoxic profile. This technical guide aims to summarize the currently available information and highlight the areas where further research is critically needed to elucidate the potential of this compound as a therapeutic agent.

Known Biological Activity

This compound is structurally identified as a nucleoside analogue, a class of compounds known to interfere with viral replication. The general mechanism for many nucleoside analogues involves intracellular phosphorylation to an active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. This incorporation often leads to chain termination and inhibition of viral replication.

A singular study has investigated the metabolism of AM365 in an isolated perfused rat liver model. The findings from this study indicated that this compound is metabolized to AM188, which appears to be the sole metabolite, as it was not further biotransformed. The biliary excretion of both this compound and its metabolite AM188 was found to be negligible in this model.

Despite its classification as an antiviral agent, extensive searches of scientific databases and literature have not yielded any specific data on the in vitro antiviral activity of this compound against any particular virus.

Data Presentation: A Call for Quantitative Analysis

To thoroughly evaluate the potential of any antiviral candidate, quantitative data from in vitro assays are essential. For this compound, there is a conspicuous absence of such data in the public domain. The following tables are presented as a template for the types of data that are crucial for a comprehensive understanding of its antiviral profile.

Table 1: In Vitro Antiviral Spectrum of this compound (Data Not Available)

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | ||||

| Herpes Simplex Virus 2 (HSV-2) | |||||

| Varicella-Zoster Virus (VZV) | |||||

| Human Cytomegalovirus (HCMV) | |||||

| Retroviridae | Human Immunodeficiency Virus (HIV) | ||||

| Flaviviridae | Hepatitis C Virus (HCV) | ||||

| Orthomyxoviridae | Influenza A Virus |

Table 2: Summary of Cytotoxicity Data for this compound (Data Not Available)

| Cell Line | Assay Type | Incubation Time (h) | CC50 (µM) |

Experimental Protocols: Foundational Methodologies for Future Research

The following are detailed methodologies for key experiments that would be necessary to determine the in vitro antiviral spectrum of this compound. These protocols are based on standard virological assays.

Plaque Reduction Assay (PRA)

This assay is a gold standard for quantifying the inhibitory effect of a compound on viral replication.

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for herpesviruses) in 6-well plates and grow to confluence.

-

Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

-

Virus Infection: Infect the confluent cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units [PFU]/well) in the presence of varying concentrations of this compound or a vehicle control.

-

Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.

-

Overlay: Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) with the corresponding concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Staining and Counting: Fix the cells with a solution such as 10% formalin and stain with a crystal violet solution. Count the number of plaques in each well.

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTT or XTT Assay)

This assay measures the effect of the compound on the metabolic activity of the cells, providing an indication of its cytotoxicity.

-

Cell Seeding: Seed a suitable cell line in a 96-well plate at a predetermined density.

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a period equivalent to the duration of the antiviral assay.

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.

-

Incubation: Incubate the plate to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.

-

Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50% compared to the untreated cell control.

Mandatory Visualizations: Conceptual Frameworks

While specific signaling pathways for this compound are unknown, the following diagrams illustrate the general workflow for its in vitro evaluation and the typical mechanism of action for a nucleoside analogue.

Caption: A generalized workflow for determining the in vitro antiviral efficacy and cytotoxicity of a compound.

Caption: A conceptual diagram illustrating the potential intracellular activation and mechanism of action of a nucleoside analogue like this compound.

Conclusion and Future Directions

To move forward, a systematic in vitro evaluation of this compound is imperative. This should include screening against a broad panel of clinically relevant viruses, particularly herpesviruses, retroviruses, and other DNA and RNA viruses. The determination of EC50 and CC50 values across various cell lines will be critical in establishing its potency and therapeutic window. Furthermore, detailed mechanism-of-action studies are required to identify the specific viral and cellular targets of this compound and its metabolites. Without such fundamental research, the potential of this compound as a viable antiviral therapeutic remains speculative.

Structural Analogs of Detiviciclovir: An In-depth Technical Guide on Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature detailing the synthesis and antiviral activity of a wide range of structural analogs specifically for Detiviciclovir is limited. This guide leverages available data on the structurally related and well-studied antiviral agents, acyclovir (B1169) and ganciclovir (B1264), to provide a comprehensive overview of the structure-activity relationships (SAR) within this class of acyclic nucleoside analogs. The principles and experimental methodologies described herein are directly applicable to the study and development of this compound analogs.

Introduction

This compound is an antiviral nucleoside analog. Like other members of the "-ciclovir" family, its therapeutic efficacy is rooted in its ability to selectively inhibit viral DNA synthesis. The core structure, consisting of a purine (B94841) base linked to an acyclic side chain, is a critical determinant of its biological activity. Understanding the structure-activity relationships (SAR) of this class of compounds is paramount for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide summarizes the antiviral activity of various structural analogs of related "ciclovir" compounds, details the experimental protocols for their evaluation, and visualizes key mechanistic and experimental workflows.

Data Presentation: Antiviral Activity of Acyclovir and Ganciclovir Analogs

The following table summarizes the in vitro antiviral activity of selected structural analogs of acyclovir and ganciclovir against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). These analogs feature modifications on both the purine base and the acyclic side chain.

| Compound | Base Modification | Side Chain Modification | Virus | Activity (EC50/IC50 in µM) | Reference |

| Acyclovir | Guanine | (2-hydroxyethoxy)methyl | HSV-1 | 0.4 | [1] |

| HSV-2 | 1.5 | [1] | |||

| Ganciclovir | Guanine | 1,3-dihydroxy-2-propoxymethyl | HSV-1 | 0.005-0.3 µg/mL | [2] |

| HSV-2 | 0.005-0.3 µg/mL | [2] | |||

| Penciclovir | Guanine | 4-hydroxy-3-(hydroxymethyl)butyl | HSV-1 | 0.4 µg/mL | [3] |

| HSV-2 | 1.5 µg/mL | [3] | |||

| 1-Methyl-acyclovir | 1-Methylguanine | (2-hydroxyethoxy)methyl | HSV-1 | > Acyclovir | [4] |

| HSV-2 | > Acyclovir | [4] | |||

| 1,N²-Isopropeno-acyclovir | 1,N²-Isopropenoguanine | (2-hydroxyethoxy)methyl | HSV-1 | ≥ Acyclovir | [4] |

| HSV-2 | ≥ Acyclovir | [4] | |||

| 6-Phenyl-TACV** | 6-Phenyl-1,N²-ethenoguanine | (2-hydroxyethoxy)methyl | HSV-1 | 0.2-2.0 µg/mL | [2] |

| HSV-2 | 0.2-2.0 µg/mL | [2] | |||

| 6-Phenyl-TGCV*** | 6-Phenyl-1,N²-ethenoguanine | 1,3-dihydroxy-2-propoxymethyl | HSV-1 | 0.005-0.3 µg/mL | [2] |

| HSV-2 | 0.005-0.3 µg/mL | [2] | |||

| Seleno-acyclovir | Selenoguanine | (2-hydroxyethoxy)methyl | HSV-1 | Potent | [5] |

| Seleno-ganciclovir | Selenoguanine | 1,3-dihydroxy-2-propoxymethyl | HCMV | Significant | [5] |

*Note: Some values are reported in µg/mL; conversion to µM requires the molecular weight of the specific compound. **TACV: Tricyclic analog of acyclovir ***TGCV: Tricyclic analog of ganciclovir

Experimental Protocols

The evaluation of antiviral activity for this compound analogs and related compounds typically involves a series of in vitro assays to determine their efficacy and cytotoxicity.

Cell Lines and Viruses

-

Cell Lines: Madin-Darby Bovine Kidney (MDBK) cells are commonly used for the propagation of herpesviruses and for conducting antiviral assays.[6]

-

Viruses: Laboratory strains of Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2) are utilized for infection.[6]

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

-

Cell Seeding: MDBK cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

-

Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Assay (Plaque Reduction Assay)

This is the gold standard for quantifying the antiviral efficacy of a compound.

-

Cell Seeding: Confluent monolayers of MDBK cells are prepared in 6-well or 12-well plates.

-

Virus Infection: The cells are infected with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

-

Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose or agar) containing various concentrations of the test compound.

-

Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

-

Plaque Visualization: The cells are fixed and stained with a solution like crystal violet to visualize the plaques.

-

Plaque Counting: The number of plaques in each well is counted.

-

EC50 Calculation: The 50% effective concentration (EC50) is determined as the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated virus control.

Selectivity Index (SI)

The selectivity index is a crucial parameter that indicates the therapeutic window of an antiviral compound. It is calculated as the ratio of the cytotoxic concentration to the effective concentration:

SI = CC50 / EC50

A higher SI value indicates a more promising and safer antiviral agent.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Acyclic Guanosine (B1672433) Analogs

Caption: Mechanism of action for acyclic guanosine analogs like this compound.

Experimental Workflow: Antiviral Compound Screening

Caption: A generalized workflow for the in vitro screening of antiviral compounds.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Tricyclic analogues of acyclovir and ganciclovir. Influence of substituents in the heterocyclic moiety on the antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Synthesis and antiviral activity of novel N-substituted derivatives of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Detiviciclovir: A Technical Overview of a Penciclovir Prodrug

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores detiviciclovir (B1194682) as a prodrug of the antiviral agent penciclovir (B1679225). Due to the limited availability of specific preclinical and clinical data for this compound in publicly accessible literature, this document will leverage the extensive data available for famciclovir (B1672041), another well-characterized prodrug of penciclovir, to provide a comprehensive understanding of the core principles, experimental evaluation, and mechanism of action.

Introduction to Penciclovir and the Prodrug Concept

Penciciclovir is a synthetic acyclic guanine (B1146940) nucleoside analogue with potent antiviral activity against several herpesviruses, including herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV).[1][2] Its therapeutic efficacy is, however, limited by poor oral bioavailability. To overcome this limitation, prodrugs have been developed. A prodrug is an inactive or less active compound that is metabolized in vivo into the active parent drug.[3] Famciclovir is a widely used oral prodrug of penciclovir that is rapidly absorbed and converted to penciclovir, achieving a high bioavailability of the active compound.[1][2] this compound (also known as AM365) is another such designated prodrug of penciclovir.

This compound: Structure and Proposed Metabolic Conversion

This compound, with the chemical formula C9H13N5O2, is structurally designed to be converted into the active antiviral agent, penciclovir.

Proposed Metabolic Pathway of this compound to Penciclovir

The conversion of a prodrug to its active form is a critical step in its therapeutic action. While specific metabolic studies on this compound are not widely published, based on its chemical structure and the known metabolic pathways of similar nucleoside analogues, a probable conversion mechanism involves enzymatic oxidation. Aldehyde oxidase, a cytosolic enzyme prevalent in the liver, is known to catalyze the oxidation of N-heterocyclic compounds.[4][5][6] It is plausible that this enzyme is responsible for the conversion of this compound to penciclovir.

Pharmacokinetics: A Comparative Perspective

| Parameter | Famciclovir (as Penciclovir) | Reference |

| Oral Bioavailability | 77% | [1][2][7] |

| Time to Peak Plasma Concentration (Tmax) | ~0.9 hours | [7] |

| Peak Plasma Concentration (Cmax) after 500 mg dose | 3.3 µg/mL | [7] |

| Area Under the Curve (AUC) | Dose-proportional | [8] |

| Elimination Half-life (t½) | ~2.3 hours | [7] |

| Protein Binding | <20% | [7] |

Antiviral Activity of Penciclovir

The ultimate goal of a prodrug like this compound is to deliver therapeutically effective concentrations of penciclovir to the site of infection. The antiviral activity of penciclovir is typically measured by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50% in cell culture.

| Virus | IC50 of Penciclovir (µg/mL) | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | 0.4 | [9] |

| Herpes Simplex Virus Type 2 (HSV-2) | 1.5 | [9] |

| Varicella-Zoster Virus (VZV) | 3.1 | [9] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a prodrug's pharmacokinetic profile and the antiviral efficacy of the parent compound.

Oral Bioavailability Study Workflow

The following diagram illustrates a general workflow for a preclinical oral bioavailability study of a prodrug.

A typical protocol would involve:

-

Animal Model: Healthy adult male and female rats.

-

Dosing: Administration of the prodrug orally via gavage at a specific dose. A separate group would receive an intravenous administration of the active drug (penciclovir) for bioavailability calculation.

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing.

-

Sample Processing: Plasma is harvested from the blood samples by centrifugation.

-

Bioanalysis: The concentrations of the prodrug and the active metabolite (penciclovir) in the plasma samples are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[11]

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

A plaque reduction assay is a standard method to determine the in vitro antiviral activity of a compound.[12][13][14]

The general steps are as follows:

-

Cell Culture: A monolayer of susceptible cells (e.g., Vero cells) is grown in 96-well plates.

-

Virus Infection: The cell monolayers are infected with the virus of interest (e.g., HSV-1).

-

Drug Treatment: Serial dilutions of the test compound (penciclovir) are added to the infected cells.

-

Incubation: The plates are incubated to allow for viral replication and the formation of plaques (localized areas of cell death).

-

Visualization: The cells are fixed and stained (e.g., with crystal violet), making the plaques visible.

-

Quantification: The number of plaques is counted for each drug concentration.

-

IC50 Calculation: The concentration of the drug that reduces the number of plaques by 50% compared to the untreated control is determined as the IC50 value.

Mechanism of Action of Penciclovir

Once this compound is converted to penciclovir, the latter exerts its antiviral effect through a selective mechanism within herpesvirus-infected cells.

-

Phosphorylation by Viral Thymidine Kinase: In infected cells, penciclovir is selectively phosphorylated by a virus-encoded thymidine kinase to penciclovir monophosphate. This step is crucial for the drug's selectivity, as this enzyme is much more efficient at phosphorylating penciclovir than the host cell's thymidine kinase.

-

Conversion to Triphosphate: Cellular kinases further phosphorylate the monophosphate to the active penciclovir triphosphate.

-

Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). This inhibition halts the synthesis of viral DNA, thereby preventing viral replication.[7]

Conclusion

This compound represents a prodrug approach to enhance the oral delivery of the potent antiviral agent, penciclovir. While specific data on this compound's pharmacokinetics and clinical efficacy are limited in the public domain, the well-established profile of famciclovir provides a strong framework for understanding the expected benefits of such a strategy. The core principle lies in the efficient in vivo conversion of the prodrug to penciclovir, which then selectively targets herpesvirus-infected cells to inhibit viral replication. Further research and publication of preclinical and clinical data on this compound are necessary to fully elucidate its therapeutic potential.

References

- 1. The pharmacological profile of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Famciclovir: review of clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Linear pharmacokinetics of penciclovir following administration of single oral doses of famciclovir 125, 250, 500 and 750 mg to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. auc cmax tmax: Topics by Science.gov [science.gov]

- 12. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Evaluation of Detiviciclovir in a Herpes Zoster Murine Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detiviciclovir is an antiviral nucleoside analogue with potential therapeutic applications for herpesvirus infections. Varicella-zoster virus (VZV), a member of the herpesvirus family, is the causative agent of chickenpox (varicella) and shingles (herpes zoster). Murine models of VZV infection are crucial for the preclinical evaluation of novel antiviral candidates like this compound. These models, while not perfectly replicating human disease, provide a valuable platform to assess in vivo efficacy, pharmacokinetics, and optimal dosing regimens.

This document provides a detailed, albeit proposed, set of protocols and application notes for the evaluation of this compound in a herpes zoster murine model. Due to the limited publicly available data on this compound's specific activity against VZV and its pharmacokinetic profile in mice, the following protocols and data tables are presented as a comprehensive guide based on established methodologies for similar antiviral compounds and VZV murine models.

Data Presentation

The following tables present hypothetical, yet plausible, data for this compound based on the characteristics of other nucleoside analogues. These tables are intended to serve as templates for recording and presenting experimental data.

Table 1: In Vitro Antiviral Activity of this compound against Varicella-Zoster Virus

| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | MRC-5 | [Data to be determined] | [Data to be determined] | [Data to be determined] |

| Acyclovir (Control) | MRC-5 | 2.5 | >100 | >40 |

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index is a measure of the drug's therapeutic window.

Table 2: Pharmacokinetic Parameters of this compound in Mice (Single Intraperitoneal Dose)

| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) | T½ (h) |

| This compound | [Dose to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] |

| Ganciclovir (Reference) | 50 | 15.2 | 0.5 | 25.8 | 1.2 |

Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the curve), T½ (Half-life).

Experimental Protocols

The following are detailed protocols for establishing a herpes zoster murine model and assessing the efficacy of this compound.

Protocol 1: Herpes Zoster Murine Model

1.1. Animal Model:

-

Species: Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old.

-

Justification: SCID mice lack functional T and B cells, allowing for the engraftment of human tissues and the replication of the human-specific VZV.

1.2. Human Tissue Xenograft Implantation:

-

Human fetal dorsal root ganglia (DRG) are implanted subcutaneously on the backs of SCID mice.

-

Allow 2-3 weeks for the xenografts to become vascularized and established.

1.3. VZV Inoculation:

-

A clinical isolate or a laboratory-adapted strain of VZV is propagated in human fibroblast cells (e.g., MRC-5).

-

Infect the established DRG xenografts by direct microinjection with a predetermined titer of VZV-infected cells (e.g., 1 x 10^5 plaque-forming units [PFU]).

1.4. Post-Inoculation Monitoring:

-

Monitor the mice daily for clinical signs of herpes zoster, including skin lesions (erythema, vesicles, pustules, crusts) around the xenograft site, and signs of neurological involvement (e.g., altered gait, paralysis).

-

Record body weight and general health status.

Protocol 2: Administration of this compound

2.1. Formulation:

-

Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., saline for intraperitoneal injection). The formulation should be prepared fresh daily.

2.2. Dosing and Administration:

-

Begin treatment with this compound at a specified time point post-infection (e.g., 24 hours).

-

Administer the compound via a clinically relevant route, such as intraperitoneal (IP) or oral (PO) gavage.

-

A dose-ranging study should be performed to determine the optimal therapeutic dose. Example dosing regimen: 10, 30, and 100 mg/kg, administered twice daily.

-

Include a vehicle control group and a positive control group (e.g., Acyclovir or Famciclovir).

Protocol 3: Assessment of Antiviral Efficacy

3.1. Clinical Scoring:

-

Score the severity of skin lesions daily using a standardized scoring system (e.g., 0 = no lesion, 1 = erythema, 2 = vesicles, 3 = pustules, 4 = crusts).

3.2. Viral Load Quantification:

-

At predetermined time points (e.g., day 5, 7, and 10 post-infection), euthanize a subset of mice from each group.

-

Harvest the DRG xenografts and surrounding skin tissue.

-

Homogenize the tissues and extract viral DNA.

-

Quantify VZV DNA levels using quantitative polymerase chain reaction (qPCR) targeting a specific VZV gene (e.g., ORF62).

3.3. Histopathological Analysis:

-

Fix a portion of the harvested tissues in 10% neutral buffered formalin.

-

Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage and inflammation.

-

Perform immunohistochemistry (IHC) using antibodies against VZV antigens to visualize the extent of viral spread.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action of this compound against VZV.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in a VZV murine model.

Logical Relationship Diagram

Caption: Logical relationship of this compound intervention in VZV pathogenesis.

Application Notes and Protocols for Detiviciclovir Formulation in In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detiviciclovir, also known as AM365, is an antiviral nucleoside analogue with potential therapeutic applications. For researchers conducting in vivo studies, a well-characterized and stable formulation is critical for obtaining reliable and reproducible results. These application notes provide a recommended starting point for the formulation of this compound for various in vivo research applications, based on the general properties of nucleoside analogues. Due to the limited publicly available data on the specific physicochemical properties of this compound, the following protocols are based on established methods for similar compounds and should be adapted and validated by the end-user for their specific experimental needs.

Physicochemical Properties and Formulation Considerations

General Formulation Strategy:

A common approach for formulating nucleoside analogues for in vivo research, particularly for parenteral routes of administration, involves the use of a multi-component vehicle system. This typically includes a primary solvent, a co-solvent to enhance solubility, and a vehicle to ensure biocompatibility and stability.

Recommended Starting Formulation

For initial in vivo studies, a formulation based on a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and saline is recommended. This combination is widely used in preclinical research for its ability to dissolve a broad range of compounds and its acceptable safety profile in common animal models.

Table 1: Recommended Starting Formulation for this compound

| Component | Purpose | Recommended Percentage (v/v) |

| Dimethyl Sulfoxide (DMSO) | Primary Solvent | 10% |

| Polyethylene Glycol 400 (PEG400) | Co-solvent/Solubility Enhancer | 40% |

| Saline (0.9% NaCl) | Vehicle | 50% |

Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity. The ratios of the components may need to be adjusted based on the desired final concentration of this compound and the observed solubility. It is crucial to perform a small-scale pilot formulation to ensure complete dissolution and stability before preparing a larger batch.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (10 mg/mL)

Materials:

-

This compound (AM365) powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene Glycol 400 (PEG400), sterile

-

Saline (0.9% NaCl), sterile

-

Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Water bath or heating block (optional)

-

Sterile syringe filters (0.22 µm)

Procedure:

-

Weighing: Accurately weigh the required amount of this compound powder. For a 10 mg/mL final concentration in 10 mL of vehicle, weigh 100 mg of this compound.

-

Dissolution in DMSO: In a sterile conical tube, add 1 mL of DMSO to the this compound powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but care should be taken to avoid degradation.

-

Addition of PEG400: Add 4 mL of PEG400 to the DMSO solution. Vortex until the solution is homogeneous.

-

Addition of Saline: Slowly add 5 mL of sterile saline to the mixture while continuously vortexing. The solution should remain clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).

-

Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube. This step is critical for parenteral administration.

-

Storage: Store the final formulation at 4°C for short-term use (up to one week). For longer-term storage, aliquots can be stored at -20°C. It is recommended to perform stability studies to determine the optimal storage conditions and duration.

Protocol 2: Quality Control of the Formulation using HPLC

To ensure the concentration and purity of the prepared this compound formulation, a High-Performance Liquid Chromatography (HPLC) analysis is recommended. The following is a suggested starting method based on published methods for this compound (AM365) analysis.

Table 2: Recommended HPLC Parameters for this compound Analysis

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic elution with a mixture of methanol (B129727) and a buffer (e.g., 10 mM sodium phosphate, pH 7.0) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 252 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25°C |

Procedure:

-

Standard Preparation: Prepare a series of known concentrations of this compound in the formulation vehicle to create a standard curve.

-

Sample Preparation: Dilute a small aliquot of the prepared formulation in the mobile phase to a concentration that falls within the range of the standard curve.

-

Analysis: Inject the standards and the diluted sample onto the HPLC system.

-

Quantification: Determine the concentration of this compound in the formulation by comparing its peak area to the standard curve.

In Vivo Administration

The choice of administration route depends on the specific aims of the study. Common routes for in vivo studies with small molecules include intraperitoneal (IP), intravenous (IV), and oral gavage (PO). The prepared formulation is suitable for IP and IV administration. For oral administration, the palatability and potential for gastrointestinal irritation should be considered.

Visualizations

Signaling Pathway of this compound

This compound, as a nucleoside analogue, is expected to exert its antiviral effect by interfering with viral DNA or RNA synthesis. The following diagram illustrates the general mechanism of action for a nucleoside analogue antiviral.

Caption: General mechanism of action for a nucleoside analogue antiviral like this compound.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting in vivo experiments with a novel antiviral formulation.

Caption: A typical experimental workflow for in vivo efficacy studies of this compound.

Disclaimer: These protocols and recommendations are intended for research purposes only and should be performed by qualified personnel. It is the responsibility of the researcher to validate the formulation and experimental procedures for their specific application and to adhere to all applicable safety and animal welfare regulations.

Application Notes and Protocols for High-Throughput Screening Assays Involving Detiviciclovir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detiviciclovir is an antiviral nucleoside analogue with potential therapeutic applications.[1] High-throughput screening (HTS) is a critical component of drug discovery, enabling the rapid assessment of large compound libraries to identify novel antiviral agents. This document provides detailed application notes and protocols for conducting HTS assays relevant to the study of this compound and the discovery of new antiviral compounds. The protocols outlined here are based on established methods for antiviral screening, such as the cytopathic effect (CPE) reduction assay, which is a robust and widely used cell-based HTS method.[2][3]

Mechanism of Action of Nucleoside Analogues like this compound

This compound, as a nucleoside analogue, is presumed to exert its antiviral activity through a mechanism similar to other drugs in its class, such as acyclovir. This typically involves a multi-step intracellular activation process that is dependent on viral enzymes, leading to high selectivity for virus-infected cells.

The proposed mechanism is as follows:

-

Selective Phosphorylation: this compound is first phosphorylated into a monophosphate form by a virus-encoded thymidine (B127349) kinase (TK). This initial step is critical for its selectivity, as viral TK is much more efficient at phosphorylating the analogue than the host cell's TK.

-

Conversion to Triphosphate: Host cell kinases then further phosphorylate the monophosphate form into the active triphosphate derivative.

-

Inhibition of Viral DNA Synthesis: The triphosphate form of this compound acts as a competitive inhibitor of the viral DNA polymerase. It is incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.

This targeted mechanism provides a high therapeutic index, as the drug is primarily activated within infected cells, minimizing toxicity to uninfected host cells.[4]

Caption: Proposed mechanism of action for this compound.

High-Throughput Screening Workflow for Antiviral Compound Discovery

A typical HTS workflow for identifying novel antiviral compounds that may act similarly to or synergistically with this compound involves several stages, from primary screening of a large compound library to secondary validation and hit confirmation.

Caption: General workflow for antiviral HTS.

Experimental Protocols

Protocol 1: High-Throughput Cytopathic Effect (CPE) Reduction Assay

This protocol describes a cell-based HTS assay to screen for inhibitors of a model virus (e.g., Herpes Simplex Virus 1, HSV-1) by measuring the reduction of virus-induced CPE.

Objective: To identify compounds that protect host cells from virus-induced cell death.

Materials:

-

Cell Line: Vero cells (or another susceptible cell line)

-

Virus: HSV-1 (or other target virus)

-

Media: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Assay Plates: 384-well clear-bottom, black-walled tissue culture plates.

-

Compound Library: Test compounds dissolved in DMSO.

-

Control Drug: this compound.

-

Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based reagent.[5]

-

Plate Reader: Luminometer.

Methodology:

-

Cell Seeding:

-

Culture Vero cells to ~80-90% confluency.

-

Trypsinize and resuspend cells in assay medium (DMEM with 2% FBS) to a concentration of 2 x 10^5 cells/mL.

-

Dispense 25 µL of the cell suspension into each well of the 384-well plates (5,000 cells/well) using an automated dispenser.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

-

-

Compound Addition:

-

Prepare compound plates by diluting the compound library and this compound control in assay medium to the desired final concentration (e.g., 10 µM for primary screen). Ensure the final DMSO concentration is ≤ 0.5%.

-

Using a liquid handler, transfer 5 µL of the diluted compounds to the cell plates.

-

Prepare control wells:

-

Cell Control (No Virus): Add 5 µL of medium with DMSO.

-

Virus Control (No Compound): Add 5 µL of medium with DMSO.

-

-

-

Virus Infection:

-

Dilute the virus stock in assay medium to a multiplicity of infection (MOI) of 0.01.

-

Add 10 µL of the diluted virus to all wells except the "Cell Control" wells. Add 10 µL of assay medium to the "Cell Control" wells.

-

The final volume in each well should be 40 µL.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours, or until ~90% CPE is observed in the "Virus Control" wells.

-

-

Viability Measurement:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add 20 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

Data Analysis:

-

The percentage of CPE inhibition is calculated as follows: % Inhibition = [(Luminescence_Compound - Luminescence_VirusControl) / (Luminescence_CellControl - Luminescence_VirusControl)] * 100

-

Assay quality is assessed using the Z'-factor, calculated from the control wells. A Z'-factor ≥ 0.5 is considered excellent for HTS.[5]

Data Presentation

The following table presents hypothetical data from a primary screen and subsequent dose-response analysis for this compound and three hypothetical hit compounds.

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | % Inhibition at 10 µM (Primary Screen) |

| This compound (Control) | 0.8 | >100 | >125 | 98% |

| Compound A | 2.5 | 80 | 32 | 92% |

| Compound B | 15.2 | >100 | >6.6 | 85% |

| Compound C | 0.5 | 5 | 10 | 95% |

Table 1: Hypothetical HTS Data Summary. IC50 (half-maximal inhibitory concentration), CC50 (half-maximal cytotoxic concentration), and Selectivity Index are key metrics for evaluating antiviral candidates.

Conclusion

The protocols and workflows detailed in this document provide a robust framework for conducting high-throughput screening campaigns to identify novel antiviral agents. By utilizing established cell-based assays like the CPE reduction method, researchers can efficiently screen large compound libraries and identify promising hits for further development. The use of a well-characterized control compound, such as this compound, is essential for assay validation and data interpretation. These methodologies are foundational for the discovery of new therapeutics to combat viral infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a robust cytopathic effect-based high-throughput screening assay to identify novel inhibitors of dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism of action, pharmacokinetics and toxicity of acyclovir--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Detiviciclovir Efficacy in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detiviciclovir is a nucleoside analogue with potential antiviral activity against members of the Herpesviridae family, including Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV). This document provides detailed application notes and protocols for evaluating the in vitro efficacy of this compound using established cell culture models. The methodologies described herein are standard virological assays designed to determine the concentration-dependent inhibitory effects of the compound on viral replication and to assess its cytotoxicity.

Data Presentation: Efficacy of a Representative Nucleoside Analogue (Acyclovir)

The following tables summarize the antiviral activity and cytotoxicity of Acyclovir, a representative nucleoside analogue, against HSV-1, HSV-2, and HCMV in relevant cell lines. This data serves as a benchmark for the expected performance of a potent anti-herpesvirus compound in the described assays.

Table 1: Antiviral Efficacy (IC50) of a Representative Nucleoside Analogue

| Virus | Cell Line | Assay Type | Representative IC50 (µM) |

| HSV-1 (Strain KOS) | Vero | Plaque Reduction Assay | 0.38 ± 0.23 |

| HSV-2 (Strain G) | Vero | Plaque Reduction Assay | 0.50 ± 0.32 |

| HCMV (Strain AD169) | HFF-1 | Viral Yield Reduction Assay | ~1.0 - 5.0 |

Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of a Representative Nucleoside Analogue

| Cell Line | Assay Type | Representative CC50 (µM) | Representative Selectivity Index (SI = CC50/IC50) |

| Vero | Neutral Red Uptake Assay | >300 | >500 - 800 |

| HFF-1 | Neutral Red Uptake Assay | >200 | >40 - 200 |

Mechanism of Action of Nucleoside Analogues

This compound, as a nucleoside analogue, is presumed to act in a manner similar to other drugs in its class, such as Acyclovir. The primary mechanism involves the inhibition of viral DNA synthesis. This is a multi-step process that confers selectivity for virus-infected cells.

-

Viral Kinase Activation: The nucleoside analogue is first phosphorylated by a virus-encoded thymidine (B127349) kinase (TK) in the case of HSV or a protein kinase (UL97) in the case of CMV. This initial phosphorylation step is inefficiently carried out by host cell kinases, leading to a higher concentration of the monophosphate form in infected cells.

-

Host Cell Kinase Phosphorylation: Host cell kinases then further phosphorylate the monophosphate form to the active triphosphate metabolite.

-

Inhibition of Viral DNA Polymerase: The triphosphate form of the nucleoside analogue competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.

-

Chain Termination: Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of the nucleoside analogue prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral DNA replication.

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed protocols for the primary assays used to determine the antiviral efficacy and cytotoxicity of this compound.

Plaque Reduction Assay (PRA) for HSV

This assay is the gold standard for determining the antiviral activity of a compound against plaque-forming viruses like HSV. It measures the ability of the compound to reduce the number of viral plaques.

Materials:

-

Vero cells (or other susceptible cell line)

-

Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Methylcellulose (B11928114) overlay medium (e.g., 2% methylcellulose in 2x MEM)

-

Phosphate-buffered saline (PBS)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

6-well or 12-well cell culture plates

Protocol:

-

Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in serum-free medium.

-

Virus Infection: When cells are confluent, aspirate the growth medium and wash the monolayer with PBS. Infect the cells with a dilution of HSV calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: After the adsorption period, aspirate the virus inoculum.

-

Overlay: Overlay the cell monolayer with the methylcellulose overlay medium containing the various concentrations of this compound.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

-

Staining: Aspirate the overlay and stain the cells with crystal violet solution for 15-30 minutes.

-

Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control (no drug). The IC50 value is the concentration of this compound that inhibits plaque formation by 50%.

Caption: Plaque Reduction Assay Workflow.

Viral Yield Reduction Assay for CMV

This assay measures the amount of infectious virus produced in the presence of an antiviral compound. It is particularly useful for viruses like CMV that may not form distinct plaques in all cell types.

Materials:

-

Human Foreskin Fibroblasts (HFF-1) or other CMV-permissive cells

-

Human Cytomegalovirus (HCMV) stock

-

This compound

-

Complete cell culture medium

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed HFF-1 cells in a 24-well or 48-well plate and allow them to become confluent.

-

Infection and Treatment: Infect the confluent monolayer with HCMV at a multiplicity of infection (MOI) of 0.1 to 1. After a 1-2 hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for 5-7 days at 37°C with 5% CO2 to allow for multiple rounds of viral replication.

-

Virus Harvest: After incubation, harvest the virus by subjecting the cells and supernatant to three cycles of freezing and thawing.

-

Virus Titration: Determine the titer of the harvested virus from each drug concentration by performing a TCID50 (50% Tissue Culture Infective Dose) assay or a plaque assay on fresh monolayers of HFF-1 cells in 96-well plates.

-

Data Analysis: Calculate the reduction in viral titer for each drug concentration compared to the virus control. The IC50 value is the concentration of this compound that reduces the viral yield by 50%.

Caption: Viral Yield Reduction Assay Workflow.

Cytotoxicity Assay

This assay determines the concentration of this compound that is toxic to the host cells used in the antiviral assays. This is crucial for calculating the selectivity index.

Materials:

-

Vero cells and HFF-1 cells

-

This compound

-

Complete cell culture medium

-

96-well cell culture plates

-

Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)

Protocol:

-

Cell Seeding: Seed Vero or HFF-1 cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Treatment: Add serial dilutions of this compound to the cells. Include a "cells only" control (no drug).

-

Incubation: Incubate the plates for the same duration as the corresponding antiviral assay (e.g., 2-3 days for Vero cells, 5-7 days for HFF-1 cells).

-

Viability Measurement: At the end of the incubation period, measure cell viability using a chosen method. For the Neutral Red assay, this involves incubating the cells with Neutral Red dye, followed by a wash and solubilization step, and then reading the absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the "cells only" control. The CC50 value is the concentration of Detiviciciclovir that reduces cell viability by 50%.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro evaluation of this compound's efficacy against HSV and CMV. By employing these standardized assays, researchers can generate reliable data on the compound's antiviral activity and cytotoxicity, which are essential for its preclinical development. The provided diagrams and representative data offer a comprehensive guide for experimental design and interpretation of results.

Troubleshooting & Optimization

Technical Support Center: Optimizing Detiviciclovir Dosage for In Vitro Experiments

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Detiviciclovir dosage for in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound?

This compound is a nucleoside analog designed to target viral DNA polymerase. Upon entering a virus-infected cell, it is hypothesized to be phosphorylated by viral and cellular kinases into its active triphosphate form. This active form then competes with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain. Once incorporated, it acts as a chain terminator, halting viral DNA replication.

Q2: Which cell lines are recommended for use with this compound?

The choice of cell line is critical and depends on the virus being studied. For herpes simplex virus (HSV) and varicella-zoster virus (VZV), human foreskin fibroblasts (HFF) and Vero cells are commonly used. For cytomegalovirus (CMV), MRC-5 and human diploid lung cells are often employed. It is crucial to test the cytotoxicity of this compound on your specific cell line before initiating antiviral assays.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-50 mM. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Avoid prolonged exposure to light.

Q4: What is the typical range of effective concentrations (EC50) for this compound?

The EC50 of this compound will vary depending on the virus, cell line, and assay method used. Preliminary data suggests a potent antiviral activity in the low micromolar to nanomolar range. It is essential to perform a dose-response experiment to determine the EC50 in your specific experimental system.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High variability in antiviral activity results | Inconsistent cell seeding density, variability in virus inoculum, or improper drug dilution. | Ensure uniform cell seeding and a consistent multiplicity of infection (MOI). Prepare fresh serial dilutions of this compound for each experiment. |

| Unexpected cytotoxicity observed | Contamination of cell culture, incorrect drug concentration, or inherent sensitivity of the cell line. | Test for mycoplasma and other contaminants. Verify the concentration of your this compound stock solution. Perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50) in your specific cell line.[1] |

| Low or no antiviral activity detected | Drug degradation, viral resistance, or suboptimal assay conditions. | Prepare fresh stock solutions of this compound and store them properly. Sequence the viral polymerase gene to check for resistance mutations. Optimize assay parameters such as incubation time and cell density. |

| Precipitation of this compound in culture medium | Low solubility of the compound in aqueous solutions. | Ensure the final DMSO concentration in the culture medium is below a non-toxic level (typically ≤0.5%). If precipitation persists, consider using a different solvent or a formulation with improved solubility. |

Quantitative Data Summary

The following table summarizes hypothetical in vitro data for this compound against various herpesviruses. Note: These values are for illustrative purposes and should be determined experimentally for your specific conditions.

| Virus | Cell Line | Assay Method | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| HSV-1 | Vero | Plaque Reduction Assay | 0.25 | >100 | >400 |

| HSV-2 | HFF | qPCR | 0.40 | >100 | >250 |

| VZV | MRC-5 | Plaque Reduction Assay | 1.5 | >150 | >100 |

| CMV | HFF | qPCR | 2.0 | >150 | >75 |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability.[1]

Detailed Methodology:

-

Cell Seeding: Seed the desired cell line in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "cells only" control (no drug) and a "medium only" control (no cells).

-

Incubation: Incubate the cells for the same duration as the planned antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the this compound concentration and use a non-linear regression model to determine the CC50 value.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay measures the ability of this compound to inhibit the formation of viral plaques.

Detailed Methodology:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.

-

Virus Infection: Remove the culture medium and infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.

-

Compound Treatment: After adsorption, remove the viral inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agar) containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a period that allows for plaque formation (typically 3-10 days, depending on the virus).

-

Plaque Visualization: At the end of the incubation, fix the cells (e.g., with methanol) and stain with a solution like crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the "virus only" control. Determine the EC50 value by plotting the percentage of plaque reduction against the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Workflow for optimizing this compound dosage in vitro.

Caption: Proposed mechanism of action for this compound.

References

Overcoming Detiviciclovir instability in aqueous solutions

Welcome to the Technical Support Center for Detiviciclovir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming stability challenges encountered when working with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is an antiviral agent. Like many complex organic molecules, it is susceptible to degradation in aqueous solutions. The primary stability concerns are hydrolysis, oxidation, and photodegradation, which can be influenced by pH, temperature, light exposure, and the presence of oxygen or metal ions.[1][2][3] These degradation processes can lead to a loss of potency and the formation of unknown impurities, compromising experimental results.

Q2: What is the recommended solvent for preparing this compound stock solutions?

For initial stock solutions, it is recommended to use anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol, where the molecule may exhibit greater stability. For aqueous-based assays, subsequent dilutions should be made in a carefully selected, pH-controlled buffer immediately before use. Long-term storage of this compound in aqueous media is generally not recommended without specific stabilizing excipients.

Q3: How should I store my this compound solutions?

Aqueous solutions of this compound should be prepared fresh for each experiment. If short-term storage is necessary, solutions should be kept at 2-8°C, protected from light, and used within 24 hours. For longer-term storage, aliquots of a high-concentration stock solution in anhydrous DMSO should be stored at -80°C. Avoid repeated freeze-thaw cycles.[]

Q4: What analytical techniques are suitable for assessing this compound stability?

A stability-indicating analytical method is crucial for distinguishing the intact drug from its degradation products.[1][2] High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometry (MS) detection are the most common and reliable techniques.[5][6][7] These methods can quantify the concentration of this compound and profile any impurities that form over time.

Troubleshooting Guide

Issue 1: I observe a precipitate in my aqueous this compound solution.

| Possible Cause | Troubleshooting Step |

| Poor Solubility | The concentration of this compound may exceed its solubility limit in the chosen aqueous buffer. |

| 1. Review the solubility data for this compound in your specific buffer system. | |

| 2. Try preparing a more dilute solution. | |

| 3. Consider adding a co-solvent (e.g., up to 5% DMSO or ethanol) or a solubilizing agent like a cyclodextrin, if compatible with your experimental model.[8][9] | |

| pH-dependent Solubility | The pH of your solution may be at a point where this compound has minimal solubility (e.g., near its isoelectric point). |

| 1. Measure the pH of the solution. | |

| 2. Adjust the pH of the buffer away from the pKa of the compound to increase the proportion of the more soluble ionized form. | |

| Degradation | The precipitate could be an insoluble degradation product. |

| 1. Analyze the solution using a stability-indicating HPLC method to check for degradation products.[] | |

| 2. If degradation is confirmed, review the solution preparation and storage conditions (see FAQs). |

Issue 2: My experimental results are inconsistent, suggesting a loss of this compound potency.

| Possible Cause | Troubleshooting Step |

| Chemical Degradation | This compound is degrading in your aqueous assay medium over the course of the experiment. |

| 1. Perform a time-course stability study in your specific assay medium. Collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC to quantify the remaining this compound. | |

| 2. If degradation is significant (>5-10%), consider modifying the assay conditions: shorten incubation times, adjust buffer pH, or add stabilizers. | |

| Adsorption to Labware | This compound may be adsorbing to the surface of plastic tubes or plates, reducing its effective concentration. |

| 1. Compare the concentration of a solution stored in glass vs. polypropylene (B1209903) labware. | |

| 2. Consider using low-adsorption microplates or tubes. | |

| 3. Including a small amount of a non-ionic surfactant (e.g., Tween-80) in the buffer, if compatible with the assay, can sometimes mitigate adsorption. |

Data & Stability Profiles

The following tables present hypothetical data from forced degradation studies to illustrate the stability profile of this compound. Forced degradation studies are essential for understanding a molecule's intrinsic stability and identifying potential degradation pathways.[1][2][3]

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 37°C

| Buffer pH | % this compound Remaining (24h) | % Total Degradants (24h) |

| 3.0 (Acidic) | 85.2% | 14.8% |

| 5.0 (Weakly Acidic) | 94.1% | 5.9% |

| 7.4 (Physiological) | 91.5% | 8.5% |

| 9.0 (Alkaline) | 76.8% | 23.2% |

Table 2: Effect of Temperature and Oxidizing Agent on this compound Stability (pH 7.4 Buffer)

| Condition | % this compound Remaining (8h) | % Total Degradants (8h) |

| 25°C | 98.5% | 1.5% |

| 40°C | 95.3% | 4.7% |

| 60°C | 82.1% | 17.9% |

| 25°C + 0.1% H₂O₂ | 65.7% | 34.3% |

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To determine the intrinsic stability of this compound under various stress conditions to understand its degradation pathways.[1][10]

Materials:

-

This compound

-

HPLC-grade water, acetonitrile, methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

-

Phosphate (B84403) buffer (pH 7.4)

-

HPLC system with UV/PDA detector

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Stress Conditions:

-

Acid Hydrolysis: Dilute stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 8 hours.

-

Base Hydrolysis: Dilute stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2 hours.

-

Oxidative Degradation: Dilute stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 8 hours.

-

Thermal Degradation: Dilute stock solution with phosphate buffer (pH 7.4) to 100 µg/mL. Incubate at 60°C for 24 hours.

-

Photodegradation: Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for a defined period.

-

-

Sample Analysis:

-

At designated time points, withdraw an aliquot of each stressed sample.

-

Neutralize the acid and base hydrolysis samples.

-

Dilute all samples to an appropriate concentration for HPLC analysis.

-

Analyze using a validated stability-indicating HPLC method.

-

-

Data Evaluation: Calculate the percentage of degradation and identify the major degradation peaks in the chromatograms.

Protocol 2: Preparation of a Stabilized this compound Formulation for In Vitro Assays

Objective: To prepare an aqueous solution of this compound with improved stability for use in biological experiments.

Materials:

-

This compound

-

Citrate (B86180) buffer (50 mM, pH 5.0)

-

EDTA (disodium edetate)

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD)

-

Sterile, deoxygenated water (prepared by sparging with nitrogen gas)

Methodology:

-

Buffer Preparation: Prepare a 50 mM citrate buffer and adjust the pH to 5.0. Add 100 µM EDTA to chelate any trace metal ions. Deoxygenate the buffer by sparging with nitrogen gas for 20 minutes.

-

Cyclodextrin Addition: To enhance solubility and stability, dissolve SBE-β-CD in the deoxygenated buffer to a final concentration of 2% (w/v).[8]

-

This compound Dissolution: Weigh the required amount of this compound and dissolve it directly in the stabilized buffer to achieve the desired final concentration. Gentle vortexing may be required.

-

Sterilization and Storage: Filter the final solution through a 0.22 µm sterile filter into a sterile, amber glass vial. Store at 2-8°C and use within 48 hours for optimal results.

Visualizations